(S)-1-Aminopropan-2-yl phosphate
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Overview
Description
(S)-1-aminopropan-2-yl phosphate is a 1-aminopropan-2-yl phosphate. It is an enantiomer of a (R)-1-aminopropan-2-yl phosphate.
Scientific Research Applications
Applications in Immunomodulation and Heart Rate Effects
- Immunomodulatory Activity : Research by (Hamada et al., 2010) explored the use of compounds including (S)-1-Aminopropan-2-yl phosphate derivatives for their immunomodulatory activity, specifically targeting the sphingosine 1-phosphate receptor-1 (S1P(1)).
- Heart Rate Impact : The same study highlighted the challenge in reducing heart rate effects while maintaining immunomodulatory properties, indicating a complex interaction between S1P(1) agonism and heart rate modulation.
Microbial Metabolism
- Role in Pseudomonas Metabolism : A study by (Jones & Turner, 1973) detailed how a Pseudomonas species metabolizes stereoisomers of 1-aminopropan-2-ol, implicating this compound as an intermediate in this process. This work contributes to understanding microbial pathways involving amino alcohols.
Inhibitory Effects on Polyamine Biosynthesis
- Inhibition of Enzymes in Polyamine Biosynthesis : Research by (Khomutov et al., 1985) demonstrated the inhibitory effects of a compound closely related to this compound on key enzymes in polyamine biosynthesis. This highlights potential therapeutic applications in regulating polyamine levels.
Adhesive Polymer Monomers
- Use in Adhesive Polymers : A study by (Moszner et al., 2006) synthesized derivatives of this compound for use in adhesive polymers, demonstrating the versatility of this compound in material science.
Molecular Structure and Aggregation Behavior
- Structural Analysis and Aggregation : Research by (Dar et al., 2015) analyzed the crystal structures and solid-state aggregation behavior of 2,6-diisopropyl phenyl phosphates, which are structurally related to this compound, providing insights into the physicochemical properties of such compounds.
NMR Characterization in pH Behavior Studies
- pH Behavior Study Using NMR : A study by (Myller et al., 2013) employed NMR to characterize the pH behavior of a 2-aminoethyl dihydrogen phosphate zwitterion, which is closely related to this compound. This research is significant for understanding the zwitterionic properties of such compounds.
Phosphate Sensing and Signal Discrimination
- Sensing and Discrimination of Phosphates : In the field of chemical sensing, (Ambrosi et al., 2009) explored the use of Zn(II)-dinuclear systems, related to this compound, as receptors to selectively discriminate and signal different phosphate compounds in water.
Properties
Molecular Formula |
C3H10NO4P |
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Molecular Weight |
155.09 g/mol |
IUPAC Name |
[(2S)-1-aminopropan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C3H10NO4P/c1-3(2-4)8-9(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)/t3-/m0/s1 |
InChI Key |
YBOLZUJJGUZUDC-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](CN)OP(=O)(O)O |
SMILES |
CC(CN)OP(=O)(O)O |
Canonical SMILES |
CC(CN)OP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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